molecular formula C10H18O4S2 B12085687 1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate

Cat. No.: B12085687
M. Wt: 266.4 g/mol
InChI Key: MYDRBZWRLXCTAN-UHFFFAOYSA-N
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Description

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate is a synthetic organic compound with the molecular formula C10H18O4S2 and a molecular weight of 266.38 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both oxygen and sulfur atoms within the ring system. It is primarily used in various chemical and pharmaceutical applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable spirocyclic precursor with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the methanesulfonate ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.

Biological Activity

1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate is a spirocyclic compound notable for its unique structural features, comprising both oxygen and sulfur heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Understanding its biological activity is crucial for exploring its pharmacological properties, synthesis routes, and potential therapeutic uses.

The molecular formula of this compound is C10H18O4S2C_{10}H_{18}O_{4}S_{2}, with a molecular weight of approximately 266.38 g/mol. The compound's structure is characterized by a spirocyclic framework that influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H18O4S2
Molecular Weight266.38 g/mol
CAS Number503551-92-6
Purity≥98%
Storage Conditions2-8°C

This compound exhibits various biological activities, primarily attributed to its unique spirocyclic structure. The presence of sulfur and oxygen atoms within the molecule may enhance its interaction with biological targets, including enzymes and receptors.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of spirocyclic compounds, derivatives similar to this compound demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of spiro compounds revealed that they could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberBiological Activity
1-Oxa-9-thiaspiro[5.5]undecan-4-amine1368086-72-9Antimicrobial
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol1785761-76-3Anti-inflammatory
2-{9-Methanesulfonyl-1-oxa...124042094Anticancer

These comparisons highlight the potential for diverse biological activities stemming from minor structural modifications.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that require careful selection of reagents to achieve high yields and purity. Its unique structure makes it a candidate for further modifications that could enhance its pharmacological properties.

Potential Applications

The compound's unique structural characteristics suggest several potential applications in:

  • Medicinal Chemistry : Development of new antimicrobial or anti-inflammatory agents.
  • Material Science : Use in synthesizing polymers or other materials with specific properties.

Properties

Molecular Formula

C10H18O4S2

Molecular Weight

266.4 g/mol

IUPAC Name

1-oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate

InChI

InChI=1S/C10H18O4S2/c1-16(11,12)14-9-2-5-13-10(8-9)3-6-15-7-4-10/h9H,2-8H2,1H3

InChI Key

MYDRBZWRLXCTAN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCSCC2

Origin of Product

United States

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